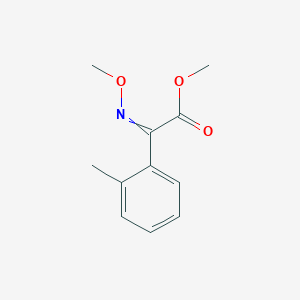
METHYL 2-(METHOXYIMINO)-2-(2-METHYLPHENYL)ACETATE
Beschreibung
METHYL 2-(METHOXYIMINO)-2-(2-METHYLPHENYL)ACETATE is an organic compound that belongs to the class of oxime esters. This compound is characterized by the presence of a methoxyimino group and an o-tolyl group attached to an acetate moiety. It is commonly used in various chemical and biological applications due to its unique structural properties.
Eigenschaften
CAS-Nummer |
115199-21-8 |
|---|---|
Molekularformel |
C11H13NO3 |
Molekulargewicht |
207.22582 |
IUPAC-Name |
methyl 2-methoxyimino-2-(2-methylphenyl)acetate |
InChI |
InChI=1S/C11H13NO3/c1-8-6-4-5-7-9(8)10(12-15-3)11(13)14-2/h4-7H,1-3H3 |
SMILES |
CC1=CC=CC=C1C(=NOC)C(=O)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(METHOXYIMINO)-2-(2-METHYLPHENYL)ACETATE typically involves the reaction of o-tolylacetic acid with methoxyamine hydrochloride in the presence of a base such as sodium hydroxide. The resulting methoxyimino derivative is then esterified using methanol and a suitable catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
METHYL 2-(METHOXYIMINO)-2-(2-METHYLPHENYL)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The methoxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and suitable solvents.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxime esters depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
METHYL 2-(METHOXYIMINO)-2-(2-METHYLPHENYL)ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of METHYL 2-(METHOXYIMINO)-2-(2-METHYLPHENYL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyimino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (E)-2-(methoxyimino)-2-(p-tolyl)acetate: Similar structure but with a para-tolyl group.
Methyl (E)-2-(methoxyimino)-2-(m-tolyl)acetate: Similar structure but with a meta-tolyl group.
Ethyl (E)-2-(methoxyimino)-2-(o-tolyl)acetate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
METHYL 2-(METHOXYIMINO)-2-(2-METHYLPHENYL)ACETATE is unique due to the specific positioning of the o-tolyl group, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its para- and meta- counterparts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


